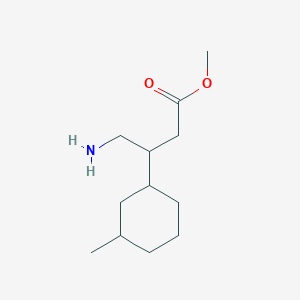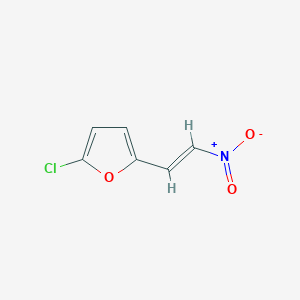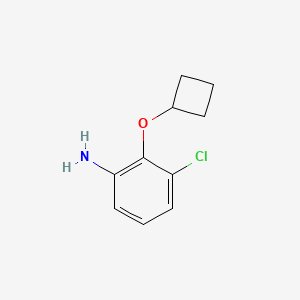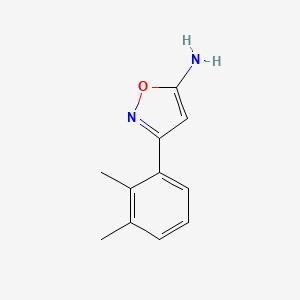
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a cyclohexyl ring, making it unique in its class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate typically involves the esterification of 4-amino-3-(3-methylcyclohexyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-amino-3-(3-methylcyclohexyl)butanoic acid.
Reduction: The major product is 4-amino-3-(3-methylcyclohexyl)butanol.
Substitution: The products depend on the substituent introduced during the reaction.
科学研究应用
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate involves its interaction with esterases in the body. Esterases hydrolyze the ester bond, releasing the active 4-amino-3-(3-methylcyclohexyl)butanoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
相似化合物的比较
Similar Compounds
- Methyl 3-methylbutanoate
- Methyl 4-amino-3-bromobenzoate
- Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester
Uniqueness
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is unique due to its cyclohexyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other esters and contributes to its specific applications in various fields.
属性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC 名称 |
methyl 4-amino-3-(3-methylcyclohexyl)butanoate |
InChI |
InChI=1S/C12H23NO2/c1-9-4-3-5-10(6-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3 |
InChI 键 |
DBMFYWUUGGVNDS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)C(CC(=O)OC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)





![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)

